3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
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Overview
Description
3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are typically employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperidine-triazole compounds .
Scientific Research Applications
3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
- 3-(4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
- 3-(4-(2-methylthioethyl)-4H-1,2,4-triazol-3-yl)piperidine
Uniqueness
3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C10H18N4O/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
JHXJOQLQANHYAW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NN=C1C2CCCNC2 |
Origin of Product |
United States |
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